1,1-Cyclobutanedicarboxylate diammine platinum(II)
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Overview
Description
Carboplatin is a chemotherapy medication used to treat various forms of cancer, including ovarian cancer, lung cancer, head and neck cancer, brain cancer, and neuroblastoma . It belongs to the platinum-based antineoplastic family of medications and works by interfering with the duplication of DNA . Carboplatin was developed as a less toxic analogue of cisplatin and was approved for medical use in 1989 .
Preparation Methods
Carboplatin is synthesized from cisplatin. The preparation involves reacting cisplatin with silver nitrate to form a silver complex, which is then treated with cyclobutan-1,1-dicarboxylic acid to yield carboplatin . The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure the stability of the product.
Industrial production methods involve the large-scale synthesis of carboplatin using similar reaction pathways, with stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Carboplatin undergoes various chemical reactions, including:
Substitution Reactions: Carboplatin can undergo substitution reactions where the ligands attached to the platinum atom are replaced by other ligands. This is a common reaction in the body where carboplatin interacts with cellular components.
Hydrolysis: In aqueous solutions, carboplatin can undergo hydrolysis, leading to the formation of reactive platinum species that can interact with DNA.
Complex Formation: Carboplatin can form complexes with other molecules, which can influence its activity and stability.
Common reagents used in these reactions include water, silver nitrate, and cyclobutan-1,1-dicarboxylic acid . The major products formed from these reactions are reactive platinum complexes that can interact with DNA and other cellular components.
Scientific Research Applications
Carboplatin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of platinum-based drugs and their interactions with biological molecules.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
Medicine: Widely used in chemotherapy regimens for treating various cancers.
Industry: Employed in the development of new platinum-based drugs with improved efficacy and reduced toxicity.
Mechanism of Action
Carboplatin exerts its effects by forming reactive platinum complexes inside cells. These complexes cause intra- and inter-strand cross-linkage of DNA molecules, modifying the DNA structure and inhibiting DNA synthesis . This disruption of DNA synthesis affects all phases of the cell cycle, ultimately leading to cell death . The primary molecular targets of carboplatin are the DNA strands within the nucleus of cancer cells .
Comparison with Similar Compounds
Carboplatin is often compared with other platinum-based chemotherapy drugs, such as:
Cisplatin: Carboplatin is a less toxic analogue of cisplatin, with reduced nephrotoxicity and vomiting.
Oxaliplatin: Another platinum-based drug used to treat colorectal cancer.
Carboplatin’s uniqueness lies in its reduced toxicity compared to cisplatin, making it a preferred choice for patients with compromised renal function or those who experience severe side effects from cisplatin .
Conclusion
Carboplatin is a vital chemotherapy medication with a broad range of applications in cancer treatment. Its development as a less toxic alternative to cisplatin has made it a valuable tool in oncology, offering effective treatment options with a more favorable side effect profile.
Properties
Molecular Formula |
C6H12N2O4Pt+2 |
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Molecular Weight |
371.25 g/mol |
IUPAC Name |
azane;cyclobutane-1,1-dicarboxylate;platinum(4+) |
InChI |
InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;/q;;;+4/p-2 |
InChI Key |
BHKICZDKIIDMNR-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[Pt+4] |
Origin of Product |
United States |
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